molecular formula C26H35NO4 B14419529 2-[4-(Dihexylamino)-2-hydroxybenzoyl]benzoic acid CAS No. 86191-36-8

2-[4-(Dihexylamino)-2-hydroxybenzoyl]benzoic acid

Katalognummer: B14419529
CAS-Nummer: 86191-36-8
Molekulargewicht: 425.6 g/mol
InChI-Schlüssel: RZXXOJRLHRHSTR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[4-(Dihexylamino)-2-hydroxybenzoyl]benzoic acid is an organic compound known for its unique chemical structure and properties It is a derivative of benzoic acid, featuring a dihexylamino group and a hydroxybenzoyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Dihexylamino)-2-hydroxybenzoyl]benzoic acid typically involves the reaction of 4-(dihexylamino)-2-hydroxybenzoyl chloride with benzoic acid under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-[4-(Dihexylamino)-2-hydroxybenzoyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-[4-(Dihexylamino)-2-hydroxybenzoyl]benzoic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-[4-(Dihexylamino)-2-hydroxybenzoyl]benzoic acid involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in altered cellular functions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-[4-(Dihexylamino)-2-hydroxybenzoyl]benzoic acid is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the dihexylamino group enhances its lipophilicity, potentially improving its interaction with lipid membranes and biological targets .

Eigenschaften

CAS-Nummer

86191-36-8

Molekularformel

C26H35NO4

Molekulargewicht

425.6 g/mol

IUPAC-Name

2-[4-(dihexylamino)-2-hydroxybenzoyl]benzoic acid

InChI

InChI=1S/C26H35NO4/c1-3-5-7-11-17-27(18-12-8-6-4-2)20-15-16-23(24(28)19-20)25(29)21-13-9-10-14-22(21)26(30)31/h9-10,13-16,19,28H,3-8,11-12,17-18H2,1-2H3,(H,30,31)

InChI-Schlüssel

RZXXOJRLHRHSTR-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCN(CCCCCC)C1=CC(=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.